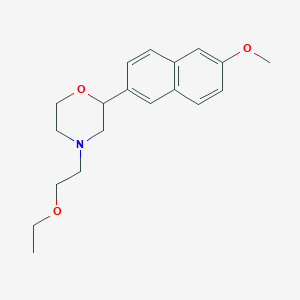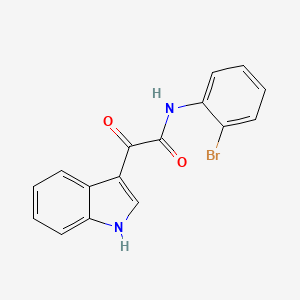![molecular formula C15H14BrN3O2 B5464587 5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B5464587.png)
5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C15H14BrN3O2. This compound is characterized by the presence of a bromine atom, a dimethylcarbamoyl group, and a pyridine ring, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the dimethylcarbamoyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Hydrolysis: The dimethylcarbamoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the dimethylcarbamoyl group play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide
- 5-fluoro-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide
- 5-iodo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide
Uniqueness
Compared to its analogs, 5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions. Additionally, the compound’s ability to form stable complexes with biological targets makes it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-19(2)15(21)10-3-5-13(6-4-10)18-14(20)11-7-12(16)9-17-8-11/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXAHXWOITESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl (2Z)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B5464504.png)
![4-[3-(3,9-diazaspiro[5.5]undec-3-yl)-3-oxopropyl]phenol hydrochloride](/img/structure/B5464511.png)
![1-acetyl-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)piperidine-4-carboxamide](/img/structure/B5464517.png)

![1-(3-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5464525.png)
![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5464537.png)
![2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B5464546.png)

![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5464561.png)
![2-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5464562.png)
![3-phenyl-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5464563.png)
![3-bromo-N-[(2E,4E)-1-(2-hydroxyethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B5464570.png)
![2-{[4-METHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5464597.png)
![4-nitro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5464603.png)
